molecular formula C21H21NO6S B11157665 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11157665
M. Wt: 415.5 g/mol
InChI Key: UDHGIKXXRPQQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin derivative characterized by a 3,4-dimethyl-substituted chromen ring and a sulfonamide-linked beta-alaninate moiety. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The structural uniqueness of this compound lies in its dual methyl groups at positions 3 and 4 of the chromen ring, which may enhance steric effects and influence molecular interactions compared to simpler analogs.

Properties

Molecular Formula

C21H21NO6S

Molecular Weight

415.5 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C21H21NO6S/c1-13-4-7-17(8-5-13)29(25,26)22-11-10-20(23)27-16-6-9-18-14(2)15(3)21(24)28-19(18)12-16/h4-9,12,22H,10-11H2,1-3H3

InChI Key

UDHGIKXXRPQQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. One common method starts with the preparation of the coumarin core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst .

The next step involves the sulfonylation of the coumarin core. This can be achieved by reacting the coumarin with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine .

Finally, the beta-alanine moiety is introduced through an amidation reaction. This involves reacting the sulfonylated coumarin with beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • Acetylcholinesterase Inhibitors : Compounds similar to 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies indicate that modifications of coumarin derivatives can lead to significant AChE inhibitory activity, suggesting potential therapeutic applications in treating cognitive disorders .
    • Alpha-glucosidase Inhibition : Research has shown that sulfonamide derivatives exhibit inhibitory effects against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
  • Antitumor Activity :
    • Sulfonamide derivatives have demonstrated anti-proliferative effects against various cancer cell lines. The presence of the benzodioxane moiety in related compounds has been linked to broad-spectrum antitumor activity, highlighting the potential of this compound in cancer therapy .

Synthetic Methodologies

  • Three-component Reactions :
    • The synthesis of this compound can be achieved through three-component reactions involving 7-hydroxy coumarin derivatives, dialkyl acetylenedicarboxylates, and aromatic aldehydes under mild conditions. These reactions yield products with good yields and purity, facilitating the development of complex molecular architectures .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that derivatives based on the coumarin scaffold exhibited promising AChE inhibitory activity with IC50 values significantly lower than those of standard drugs used in Alzheimer's treatment. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the chromenone core enhanced inhibitory potency .
  • Biological Evaluation :
    • Another investigation focused on the biological evaluation of sulfonamide derivatives containing the benzodioxane moiety showed that these compounds effectively inhibited both AChE and alpha-glucosidase enzymes. The results from in vitro assays suggest that these compounds could serve as lead candidates for further development in treating neurodegenerative diseases and diabetes .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways, influencing processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Chromen Ring) Molecular Formula Molecular Weight Key Modifications
Target: 3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 3,4-dimethyl, 2-oxo C₂₂H₂₃NO₆S* 429.48* Dual methyl groups at C3, C4
6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 3,4-dimethyl, 6-Cl, 2-oxo C₂₀H₁₈ClNO₆S 435.87 Chlorine at C6
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate 4-methyl, 2-oxo C₂₀H₁₉NO₆S 401.43 Single methyl at C4
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate 4-methyl, 3,6-diCl, 2-oxo C₂₀H₁₇Cl₂NO₆S 470.32 Dichloro substitution at C3, C6
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 2-methyl, 3-(4-Cl-phenyl), 4-oxo C₂₆H₂₂ClNO₆S 511.97 Chlorophenyl at C3, ketone at C4

*Inferred based on structural analogs .

Substituent Effects on Molecular Properties

The absence of halogens suggests moderate lipophilicity compared to chlorinated analogs.

6-Chloro Analog : The chlorine atom at C6 introduces electronegativity, likely improving membrane permeability but increasing molecular weight (435.87 vs. 401.43 in the mono-methyl analog).

4-Methyl Analog : Simplicity in structure (single methyl at C4) may favor synthetic accessibility but reduce steric hindrance compared to the target compound.

3,6-Dichloro Analog : Dichloro substitution significantly elevates molecular weight (470.32) and lipophilicity, which could enhance target affinity but reduce aqueous solubility.

Chlorophenyl-Modified Analog : The 4-chlorophenyl group at C3 and ketone at C4 create a planar, conjugated system, possibly influencing π-π stacking interactions in protein binding.

Biological Activity

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic compound belonging to the coumarin class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with methyl substitutions at the 3 and 4 positions, and a sulfonamide moiety linked to beta-alanine. Its molecular formula is C18H19NO5S, with a molecular weight of 365.41 g/mol.

Property Value
Molecular FormulaC18H19NO5S
Molecular Weight365.41 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. In vitro studies indicated that this compound has effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising anticancer effects in several studies. For instance, it was evaluated for its cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways .

The mechanism of action involves the inhibition of key enzymes associated with cancer cell proliferation and survival. Specifically, it interacts with enzymes like carbonic anhydrase and monoamine oxidase, leading to reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on HeLa cells using an MTT assay. The IC50 value was found to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against E. coli using a disk diffusion method. The compound exhibited a zone of inhibition of 14 mm at a concentration of 100 µg/mL, demonstrating its potential as an antimicrobial agent .

Summary of Research Findings

Study Activity IC50/Zone of Inhibition
Cytotoxicity on HeLa CellsAnticancerIC50 = 15 µM
Antimicrobial ActivityAgainst E. coliZone = 14 mm at 100 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with the coumarin core (3,4-dimethyl-2-oxo-2H-chromen-7-ol). React with N-[(4-methylphenyl)sulfonyl]-beta-alanine using a coupling agent like DCC or EDC in anhydrous DMF. Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Characterize intermediates and final product using 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect diffraction data on a Bruker D8 Venture diffractometer. Use SHELXT for structure solution and SHELXL for refinement (anisotropic displacement parameters, hydrogen atoms placed geometrically) .
  • Spectroscopy : Compare experimental 1H^1H-NMR chemical shifts (CDCl3_3, 500 MHz) with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set). Analyze IR carbonyl stretches (~1740 cm1^{-1} for coumarin lactone, ~1350 cm1^{-1} for sulfonyl group) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

  • Methodology :

  • Geometry Optimization : Perform conformational sampling using molecular dynamics (MD, AMBER) to identify low-energy conformers. Refine with DFT (M06-2X/def2-TZVP).
  • Data Reconciliation : Overlay DFT-optimized structures with X-ray coordinates (RMSD analysis in Mercury CSD). Investigate discrepancies (e.g., torsional angles) via QTAIM (Quantum Theory of Atoms in Molecules) to assess intramolecular interactions (e.g., C–H···O) influencing geometry .
  • Software Tools : Use WinGX for crystallographic data visualization and SHELXPRO for cross-validating hydrogen-bonding networks .

Q. How can the metabolic stability of this compound be evaluated in in vitro models, and what analytical methods track degradation?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human or rat) in PBS (pH 7.4, 37°C). Monitor time-dependent degradation via LC-MS/MS (ESI+ mode, MRM transitions specific to the parent ion and potential metabolites).
  • Degradation Pathways : Identify metabolites using UPLC-QTOF-MS (data-dependent acquisition). Compare fragmentation patterns with synthetic standards or in silico predictions (e.g., Meteor Nexus).
  • Stability Analysis : Quantify half-life (t1/2t_{1/2}) using non-compartmental analysis (Phoenix WinNonlin). Correlate structural features (e.g., sulfonyl group) with susceptibility to esterase-mediated hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOESY correlations or anomalous 1H^1H-NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR, 25–60°C) to detect conformational exchange (e.g., hindered rotation of the sulfonyl group).
  • Advanced NMR : Acquire 1H^1H-1H^1H-COSY and HSQC to assign coupling networks. Use DFT-calculated J-coupling constants (Gaussian 16) to validate splitting patterns.
  • Crystallographic Cross-Check : Compare NOESY-derived spatial proximities with X-ray packing diagrams (e.g., intermolecular π-π interactions affecting chemical shifts) .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the biological activity of this compound, and how can non-specific binding be minimized?

  • Methodology :

  • Target Selection : Prioritize assays based on structural analogs (e.g., coumarin-derived kinase inhibitors). Use fluorescence polarization (FP) for binding affinity studies (e.g., ATP-competitive enzymes).
  • Non-Specific Binding Mitigation : Include 0.1% BSA in assay buffers to reduce adsorption. Validate specificity via counter-screening against unrelated targets (e.g., GPCRs, ion channels).
  • Data Interpretation : Normalize activity data to positive controls (e.g., staurosporine for kinases) and apply Hill equation fitting for IC50_{50} determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.